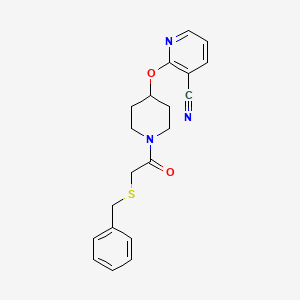

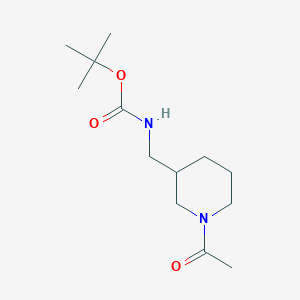

![molecular formula C13H11N3O B2551466 5-メチル-2-フェニル-[1,3]オキサゾロ[5,4-b]ピリジン-6-アミン CAS No. 2034156-85-7](/img/structure/B2551466.png)

5-メチル-2-フェニル-[1,3]オキサゾロ[5,4-b]ピリジン-6-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research. In

科学的研究の応用

- この化合物の光物理的特性は、蛍光プローブまたはラベルとして使用するのに適しています。 電磁スペクトルの近紫外線および可視領域での発光は、最大0.52のルミネセンス量子収率を持ち、生物系における高感度検出を可能にします .

- ルミネセント分子として、蛍光顕微鏡を使用して生物学的プロセスを可視化するために使用できます。 タンパク質ベースのより大きなラベルとは異なり、この化合物のような小分子は、細胞の挙動に大きな影響を与えることなく使用できます .

- この化合物を天然アミノ酸と結合させたものは、創薬に注目されています。 天然アミノ酸の断片を組み込むことで、研究者は、バイオアベイラビリティと選択性が向上した潜在的な生物学的に活性な物質を作成できます .

- この化合物は、酵素免疫測定法においてルミネセント色素として使用されてきました。 その発光特性により、生物学的サンプル中の特定の標的を高感度に検出できます .

- 研究者は、より複雑な複素環系を合成する際に、同様の化合物を使用してきました。 これらの誘導体は、ルミネセンス特性を超えた用途、たとえば創薬において用途がある可能性があります .

蛍光プローブおよびラベル

生物学的イメージング

ペプチド模倣剤および創薬

酵素免疫測定法

複素環合成

光安定性ラベル

要約すると、「5-メチル-2-フェニル-[1,3]オキサゾロ[5,4-b]ピリジン-6-アミン」は、ルミネセンス特性と生物系との適合性により、生物学的イメージング、創薬、その他の用途に有望です。 研究者は、さまざまな科学的文脈におけるその可能性を調査し続けています .

生化学分析

Biochemical Properties

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, it has been found to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways. The interactions of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine with these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine has been reported to modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to the active sites of certain enzymes, either inhibiting or enhancing their catalytic activity. Additionally, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine can interact with transcription factors, influencing their ability to regulate gene expression. These interactions are mediated by specific binding motifs and structural complementarity between the compound and its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular resilience and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to detrimental as the dosage increases. These findings underscore the importance of dose optimization for achieving desired outcomes while minimizing adverse effects .

Metabolic Pathways

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The involvement of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within tissues is also determined by its affinity for different cellular compartments and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is essential for its precise biological effects .

特性

IUPAC Name |

5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLINFVKGSRNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

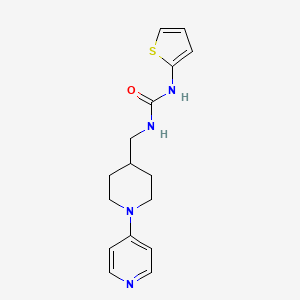

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

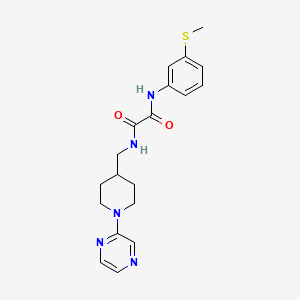

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)

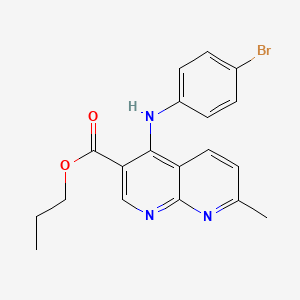

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)